molecular formula C23H24N6O3 B2397116 3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide CAS No. 1448026-80-9

3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2397116
CAS No.: 1448026-80-9
M. Wt: 432.484
InChI Key: QHGODFUXXFEMOP-UHFFFAOYSA-N
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Description

3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide is a complex organic compound that features a pyrazole core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include organolithium reagents, halogenated intermediates, and catalytic systems for coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve continuous flow synthesis techniques to ensure high yield and purity. This method allows for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include halogenated intermediates, organolithium reagents, and catalytic systems for coupling reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methods .

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It serves as a model compound for understanding the behavior of similar molecules in biological systems .

Medicine

Medicinally, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor for other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide lies in its specific substitution pattern and the presence of both dimethoxyphenyl and pyridinyl groups. This combination of functional groups imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-2-methyl-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O3/c1-28-21(15-20(26-28)17-14-16(31-2)7-8-22(17)32-3)23(30)25-11-13-29-12-9-19(27-29)18-6-4-5-10-24-18/h4-10,12,14-15H,11,13H2,1-3H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGODFUXXFEMOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCCN3C=CC(=N3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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